Cas no 2229302-36-5 (2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid)

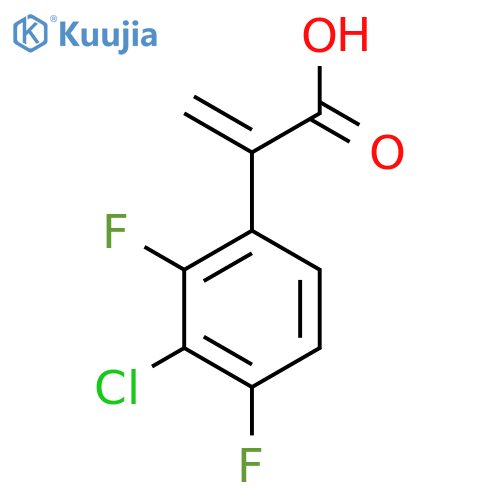

2229302-36-5 structure

商品名:2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid

2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid

- EN300-1980523

- 2229302-36-5

-

- インチ: 1S/C9H5ClF2O2/c1-4(9(13)14)5-2-3-6(11)7(10)8(5)12/h2-3H,1H2,(H,13,14)

- InChIKey: YZZNAQKEEDVWGH-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=CC(C(=C)C(=O)O)=C1F)F

計算された属性

- せいみつぶんしりょう: 217.9946134g/mol

- どういたいしつりょう: 217.9946134g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1980523-10.0g |

2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid |

2229302-36-5 | 10g |

$4729.0 | 2023-06-02 | ||

| Enamine | EN300-1980523-0.1g |

2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid |

2229302-36-5 | 0.1g |

$968.0 | 2023-09-16 | ||

| Enamine | EN300-1980523-10g |

2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid |

2229302-36-5 | 10g |

$4729.0 | 2023-09-16 | ||

| Enamine | EN300-1980523-5g |

2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid |

2229302-36-5 | 5g |

$3189.0 | 2023-09-16 | ||

| Enamine | EN300-1980523-0.25g |

2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid |

2229302-36-5 | 0.25g |

$1012.0 | 2023-09-16 | ||

| Enamine | EN300-1980523-0.05g |

2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid |

2229302-36-5 | 0.05g |

$924.0 | 2023-09-16 | ||

| Enamine | EN300-1980523-2.5g |

2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid |

2229302-36-5 | 2.5g |

$2155.0 | 2023-09-16 | ||

| Enamine | EN300-1980523-0.5g |

2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid |

2229302-36-5 | 0.5g |

$1056.0 | 2023-09-16 | ||

| Enamine | EN300-1980523-1.0g |

2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid |

2229302-36-5 | 1g |

$1100.0 | 2023-06-02 | ||

| Enamine | EN300-1980523-5.0g |

2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid |

2229302-36-5 | 5g |

$3189.0 | 2023-06-02 |

2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid 関連文献

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

2229302-36-5 (2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid) 関連製品

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量